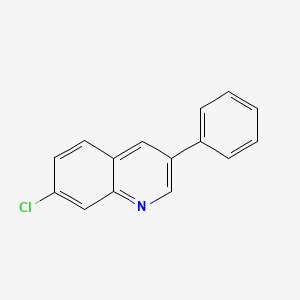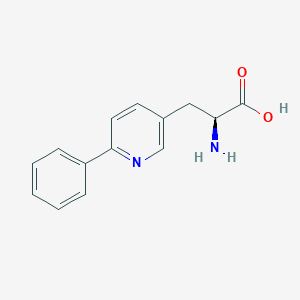
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid is a chiral amino acid derivative that features a phenylpyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-phenylpyridine and a suitable amino acid precursor.
Coupling Reaction: The phenylpyridine moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the desired (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions followed by efficient chiral resolution techniques. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phenylpyridine moiety can be reduced to form dihydropyridine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oximes, nitriles, dihydropyridine derivatives, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of amino acid derivatives.
Industrial Applications: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The phenylpyridine moiety can interact with various receptors or enzymes, modulating their activity. The amino acid backbone allows for incorporation into peptides or proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid: The enantiomer of the compound, which may have different biological activities.
2-amino-3-(6-phenylpyridin-3-yl)propanoic acid: The racemic mixture containing both (S)- and ®-enantiomers.
Phenylalanine derivatives: Compounds with similar amino acid backbones but different aromatic substituents.
Uniqueness
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the phenylpyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(14(17)18)8-10-6-7-13(16-9-10)11-4-2-1-3-5-11/h1-7,9,12H,8,15H2,(H,17,18)/t12-/m0/s1 |
InChI-Schlüssel |
MPSZJJJAVKHQAP-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)


![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
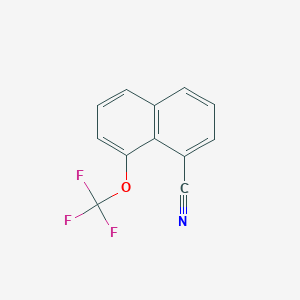
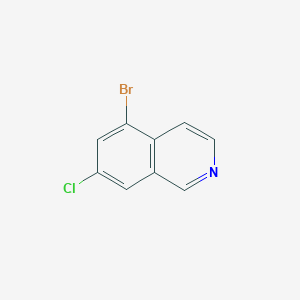
![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)
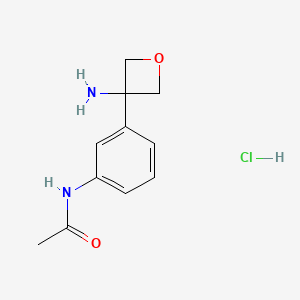


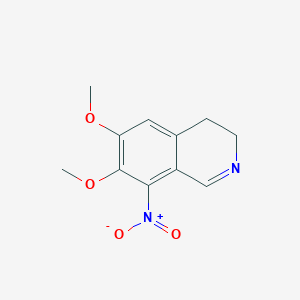
![3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate](/img/structure/B11872556.png)

